Methanesulfonyl Azide: Chemical Properties, Stability, and Handling Guide
Methanesulfonyl Azide: Chemical Properties, Stability, and Handling Guide
[1]
Executive Summary
Methanesulfonyl azide (MsN 3 ), also known as mesyl azide, is a high-efficiency diazo transfer reagent widely utilized in organic synthesis for the preparation of α -diazocarbonyl compounds.[1][2][3][4][5][6][7] While it offers superior atom economy and simplified purification compared to the traditional p -toluenesulfonyl azide (tosyl azide), it possesses a significantly more aggressive energetic profile.
This technical guide provides a rigorous analysis of the physicochemical properties, stability metrics, and safety protocols required for the use of MsN 3 . It is designed for researchers who require high-purity diazo transfer capabilities but must mitigate the risks associated with low-molecular-weight sulfonyl azides.
Part 1: Chemical Identity & Physical Properties[7][8]
Methanesulfonyl azide is characterized by its low molecular weight and high nitrogen content, factors that contribute to both its synthetic efficiency and its thermodynamic instability.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Methanesulfonyl azide | Common: Mesyl azide |
| CAS Number | 1516-70-7 | |
| Formula | CH 3 SO 2 N 3 | |
| Molecular Weight | 121.12 g/mol | High atom economy relative to TsN 3 (197.21 g/mol ) |
| Appearance | Colorless oil or low-melting solid | MP: ~18°C |
| Boiling Point | ~60°C at 17 Torr | Do not distill. Decomposition risk.[2][6][7] |
| Density | 1.436 g/cm³ | at 20°C |
| Solubility | Soluble in Et 2 O, MeCN, Acetone | Byproduct (MsNH 2 ) is water-soluble |
Part 2: Stability & Safety Profile (Critical)
Warning: MsN 3 is an energetic material.[3][8][9] Unlike tosyl azide, which is often stabilized by the aromatic ring, the small methyl group in MsN 3 offers little steric or electronic stabilization to the sulfonyl azide moiety.
Thermal Stability & Decomposition
Differential Scanning Calorimetry (DSC) data indicates that MsN 3 undergoes exothermic decomposition with a high energy release.
-
Onset Temperature ( Tonset ): ~120°C
-
Yoshida Correlation: The combination of Tonset and ΔHD places MsN 3 in the "Potential Explosion" zone.
Shock and Friction Sensitivity
MsN 3 is reported to have higher impact sensitivity than tosyl azide and p -acetamidobenzenesulfonyl azide ( p -ABSA).
-
Impact Sensitivity: High.[5] Can detonate under standard drop-weight tests.
-
Friction Sensitivity: Moderate to High. Avoid ground glass joints.
Chemical Incompatibility Hazards
-
Halogenated Solvents: Do NOT use dichloromethane (DCM) or chloroform with sodium azide precursors during synthesis.[6] This can generate diazidomethane or triazidomethane , which are extremely unstable explosives.[6]
-
Metals: Avoid contact with metal spatulas or needles.[6] Formation of transition metal azides (e.g., Copper(II) azide) creates primary explosives that are far more sensitive than the organic reagent itself.
Safety Decision Logic
The following decision tree outlines the operational logic for selecting and handling MsN 3 .
Figure 1: Decision matrix for selecting MsN 3 versus safer alternatives like p-ABSA.
Part 3: Synthesis & Preparation[2][3][4][5][6][7][11]
Due to the explosion hazard of pure MsN 3 , in-situ generation is the authoritative standard for modern applications.
Synthesis Mechanism
The synthesis involves a nucleophilic substitution of the chloride in methanesulfonyl chloride by the azide ion.[6]
Figure 2: Nucleophilic substitution pathway for MsN 3 formation.
Protocol: In-Situ Generation (Recommended)
Objective: Generate MsN 3 for immediate consumption in a diazo transfer reaction, avoiding isolation.
Reagents:
-
Methanesulfonyl chloride (MsCl): 1.0 equiv
-
Sodium Azide (NaN 3 ): 1.1 equiv
-
Sodium Bicarbonate (NaHCO 3 ): 1.0 equiv
-
Solvent: Acetonitrile (MeCN) or THF/H 2 O mixture.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar (Teflon-coated, no cracks), suspend NaN 3 and NaHCO 3 in MeCN.
-
Addition: Cool the suspension to 0°C. Add MsCl dropwise over 15 minutes.
-
Note: The reaction is exothermic.[9] Maintain T < 10°C.
-
-
Activation: Stir at room temperature for 2 hours. The formation of a fine precipitate (NaCl) indicates reaction progress.
-
Usage: The resulting supernatant contains MsN 3 and can be added directly to the solution containing the activated methylene substrate and base (e.g., Triethylamine or DBU).
Self-Validating Check:
-
Visual: Appearance of white NaCl precipitate.
-
TLC: Check for disappearance of MsCl (though MsCl is not UV active, the absence of smell/fumes is a crude indicator; precise monitoring can be done via NMR if needed).
Part 4: Applications & Reactivity[2]
Diazo Transfer Reaction (Regitz Transfer)
The primary application of MsN 3 is the transfer of a diazo group ( =N2 ) to an activated methylene position.[4]
Advantages over Tosyl Azide:
-
Workup: The byproduct, methanesulfonamide (MsNH 2 ), is highly water-soluble.[1][3] It can be removed by simple washing with 5% NaOH or even water, whereas tosyl amide often requires chromatography.
-
Atom Economy: Less mass is wasted on the sulfonyl leaving group.[1]
Figure 3: Mechanism of the Regitz diazo transfer using MsN 3 .
Click Chemistry & Cycloadditions
While less common than alkyl azides, MsN 3 can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form N -sulfonyl triazoles. These products are unique because the sulfonyl group activates the triazole ring, making it a reactive intermediate for transannulation reactions (e.g., forming ketenimines).
Part 5: Storage and Disposal[9]
Storage
-
Temperature: Store below 5°C.
-
Light: Protect from light (amber vials).
-
State: Preferably store as a solution in a non-halogenated solvent (e.g., Toluene or Et 2 O). Never store pure MsN 3 for extended periods.
Disposal Protocol
-
Dilution: Dilute the reaction mixture significantly with solvent.
-
Quenching: Treat the azide waste with an excess of saturated aqueous sodium nitrite (NaNO 2 ) followed by slow acidification with dilute H 2 SO 4 . This converts the azide ion into nitrous oxide (N 2 O) and nitrogen (N 2 ).
-
Reaction: 2NaN3+2HNO2→3N2+2NO+2NaOH (Conceptually; actual quenching often uses specific commercial protocols or phosphines).
-
-
Alternative Quench: Reaction with triphenylphosphine to form the phosphinimine (Staudinger reduction), followed by hydrolysis.
References
-
Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide (Comparison).[Link]
-
Green, S. P., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 2020. [Link]
-
PubChem. Methanesulfonyl Azide Compound Summary. National Library of Medicine. [Link][7]
Sources
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- 2. cora.ucc.ie [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]
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- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
